Physical and chemical properties of 4-methylpyrimidin-5-amine
Physical and chemical properties of 4-methylpyrimidin-5-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 4-methylpyrimidin-5-amine (CAS No: 3438-61-7). While experimental data for this specific compound is limited in publicly available resources, this document compiles available information on its fundamental properties and draws comparisons with closely related analogues to provide a predictive understanding of its characteristics. The aminopyrimidine scaffold is a well-established pharmacophore in drug discovery, and this guide aims to serve as a foundational resource for researchers interested in the potential applications of this particular derivative.
Introduction
4-Methylpyrimidin-5-amine, also known by its IUPAC name 4-methylpyrimidin-5-amine, is a heterocyclic organic compound featuring a pyrimidine ring substituted with a methyl group at the 4-position and an amino group at the 5-position. The pyrimidine moiety is a core structure in numerous biologically significant molecules, including nucleobases, vitamins, and a wide array of synthetic drugs. The substitution pattern of 4-methylpyrimidin-5-amine suggests its potential as a versatile building block in medicinal chemistry, particularly in the design of kinase inhibitors and other therapeutic agents.
Physical and Chemical Properties
Table 1: General Information and Identifiers [1][2]
| Property | Value |
| IUPAC Name | 4-methylpyrimidin-5-amine |
| Synonyms | 5-Amino-4-methylpyrimidine |
| CAS Number | 3438-61-7 |
| Molecular Formula | C₅H₇N₃ |
| Molecular Weight | 109.13 g/mol |
| Canonical SMILES | CC1=C(N=CN=C1)N |
Table 2: Predicted Physicochemical Properties [1]
| Property | Predicted Value |
| XLogP3 | -0.1 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 0 |
| Topological Polar Surface Area | 51.8 Ų |
Synthesis and Reactivity
Synthesis
While a specific, detailed experimental protocol for the synthesis of 4-methylpyrimidin-5-amine was not found in the searched literature, general methods for the synthesis of aminopyrimidines can be adapted. A plausible synthetic route could involve the following conceptual workflow:
A common strategy for introducing an amino group onto a pyrimidine ring is through nucleophilic aromatic substitution of a suitable leaving group, such as a halogen, with ammonia or an ammonia equivalent. The reactivity of the pyrimidine ring is influenced by the electron-withdrawing nature of the nitrogen atoms, facilitating such substitutions.
Reactivity
The chemical reactivity of 4-methylpyrimidin-5-amine is dictated by the pyrimidine ring and the amino substituent.
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Basicity: The nitrogen atoms of the pyrimidine ring and the exocyclic amino group are basic and can be protonated in the presence of acids to form salts. The pKa of the conjugate acid would provide a quantitative measure of its basicity.
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Nucleophilicity of the Amino Group: The amino group is nucleophilic and can participate in various reactions, including acylation, alkylation, and condensation with electrophiles.
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Electrophilic Aromatic Substitution: The pyrimidine ring is generally electron-deficient and thus less reactive towards electrophilic aromatic substitution compared to benzene. However, the activating amino group may direct electrophiles to certain positions on the ring.
Spectral Data (Predicted)
No experimental spectral data (NMR, IR, Mass Spectrometry) for 4-methylpyrimidin-5-amine were found. However, characteristic spectral features can be predicted based on its structure.
Table 3: Predicted Spectroscopic Data
| Technique | Predicted Characteristic Features |
| ¹H NMR | - A singlet for the methyl group protons.- Signals for the aromatic protons on the pyrimidine ring.- A broad signal for the amino group protons, which may be exchangeable with D₂O. |
| ¹³C NMR | - A signal for the methyl carbon.- Signals for the carbon atoms of the pyrimidine ring, with those adjacent to nitrogen atoms appearing at lower field. |
| IR Spectroscopy | - N-H stretching vibrations for the primary amine in the range of 3300-3500 cm⁻¹.- C-H stretching vibrations for the methyl group and aromatic ring.- C=N and C=C stretching vibrations characteristic of the pyrimidine ring. |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of 109.13 g/mol . |
Biological Activity and Potential Applications
While no specific biological assays or signaling pathway studies for 4-methylpyrimidin-5-amine were identified, the broader class of aminopyrimidines is of significant interest in drug discovery.
Kinase Inhibition
The aminopyrimidine scaffold is a common feature in many kinase inhibitors. The nitrogen atoms of the pyrimidine ring can form key hydrogen bond interactions within the ATP-binding pocket of kinases. The substituents on the pyrimidine ring play a crucial role in determining the potency and selectivity of the inhibitor. Therefore, 4-methylpyrimidin-5-amine represents a valuable starting point for the synthesis of novel kinase inhibitors for potential use in oncology and other diseases driven by aberrant kinase activity.
Anti-inflammatory and Antimicrobial Potential
Derivatives of aminopyrimidines have also been explored for their anti-inflammatory and antimicrobial properties. The structural similarity of the pyrimidine ring to purines suggests that these compounds could interfere with various biological pathways in pathogens or inflammatory processes. Further investigation into the biological activity of 4-methylpyrimidin-5-amine and its derivatives in these areas is warranted.
Experimental Protocols (General)
Detailed experimental protocols for 4-methylpyrimidin-5-amine are not available. However, the following provides a general framework for the synthesis and characterization of similar aminopyrimidine compounds.
General Synthesis of an Aminopyrimidine via Nucleophilic Substitution
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Reaction Setup: A solution of a halogenated pyrimidine precursor in a suitable solvent (e.g., ethanol, DMF) is prepared in a reaction vessel equipped with a stirrer and a reflux condenser.
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Reagent Addition: An excess of ammonia (or an ammonium salt with a base) is added to the solution.
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Reaction Conditions: The reaction mixture is heated to reflux for a specified period, and the progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.
Characterization
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NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer using a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to a standard.
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IR Spectroscopy: The infrared spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.
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Mass Spectrometry: The mass spectrum is acquired using a mass spectrometer, typically with electrospray ionization (ESI) or electron ionization (EI), to determine the molecular weight and fragmentation pattern.
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Melting Point: The melting point is determined using a melting point apparatus to assess the purity of the compound.
Conclusion
4-Methylpyrimidin-5-amine is a heterocyclic compound with potential as a building block in the development of new therapeutic agents. While specific experimental data for this molecule is sparse, its structural features suggest promising avenues for research, particularly in the fields of kinase inhibition, anti-inflammatory, and antimicrobial drug discovery. This guide provides a summary of the available information and a predictive framework for its properties and reactivity, serving as a valuable resource for researchers initiating studies on this compound. Further experimental investigation is necessary to fully elucidate its chemical and biological profile.
